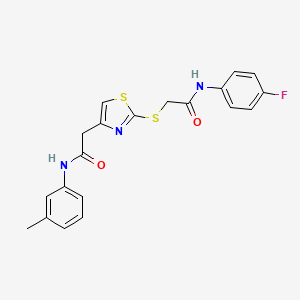

![molecular formula C15H11F3N4O2S B2781461 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034529-99-0](/img/structure/B2781461.png)

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound with significant applications in scientific research

Mechanism of Action

Target of Action

Similar thieno[3,4-d]pyrimidine derivatives have been designed as potential inhibitors ofPDE4 , suggesting that this compound may also target the same or related enzymes.

Mode of Action

It’s worth noting that thieno[3,4-d]pyrimidin-4(3h)-thione, a related compound, has been shown to efficiently populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that the compound may also interact with its targets in a similar manner.

Biochemical Pathways

Given the potential pde4 inhibitory properties of similar compounds , it can be inferred that this compound may affect pathways regulated by PDE4, such as the cAMP signaling pathway.

Result of Action

Similar compounds have shown promising pde4b inhibitory properties , suggesting that this compound may also exhibit similar effects.

Action Environment

It’s worth noting that the related compound thieno[3,4-d]pyrimidin-4(3h)-thione exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions , suggesting that this compound may also exhibit similar environmental adaptability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves multiple steps, starting from readily available starting materials:

Formation of Thieno[3,2-d]pyrimidinone Core: : The synthesis begins with the cyclization of 2-aminothiophene-3-carboxylic acid with formamide under high-temperature conditions.

Attachment of Ethyl Group: : The resultant 4-oxothieno[3,2-d]pyrimidinone undergoes alkylation with bromoethylamine to introduce the ethyl group.

Nicotinamide Coupling: : The final step involves coupling with 6-(trifluoromethyl)nicotinic acid via amide bond formation, using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Large-scale production follows a similar route but often employs optimized reaction conditions and scaled-up reactor systems to ensure high yield and purity. Continuous flow synthesis and automated systems might be used to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Under oxidative conditions, the thieno[3,2-d]pyrimidinone core can be further modified, leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction reactions typically target the oxo group, converting it to a hydroxyl group under mild reducing conditions.

Substitution: : The compound's trifluoromethyl group is relatively inert, but the nicotinamide moiety can undergo substitution reactions, especially under nucleophilic conditions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective reducing agents.

Substitution: : Nucleophiles like amines or thiols can substitute functional groups on the nicotinamide ring.

Major Products

The main products formed include hydroxylated derivatives, sulfoxides, and various substitution products depending on the reagents used.

Scientific Research Applications

Chemistry

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide serves as a precursor for synthesizing other heterocyclic compounds and as a building block in medicinal chemistry.

Biology

In biological research, this compound is investigated for its potential as an inhibitor of certain enzymes, specifically those involved in signal transduction pathways.

Medicine

The compound's structure suggests possible applications in developing anti-inflammatory and anticancer agents due to its ability to interact with specific protein targets.

Industry

Industrial applications might include its use in producing specialized polymers or as an intermediate in synthesizing complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

4-Oxo-4H-thieno[2,3-d]pyrimidine: : Shares a similar core structure but lacks the ethyl and nicotinamide groups.

Nicotinamide Derivatives: : Compounds like nicotinamide adenine dinucleotide (NAD) that also feature a nicotinamide moiety.

Uniqueness

What sets N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide apart is its combined structure, which incorporates multiple functional groups that enhance its binding affinity and specificity for various targets. This makes it more versatile and potentially more effective in its applications compared to simpler analogs.

This should give you a solid, detailed overview of this compound. Intrigued by any particular section?

Properties

IUPAC Name |

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O2S/c16-15(17,18)11-2-1-9(7-20-11)13(23)19-4-5-22-8-21-10-3-6-25-12(10)14(22)24/h1-3,6-8H,4-5H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVOUOITKVPUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2781379.png)

![1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2781381.png)

![1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2781383.png)

![2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2781386.png)

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B2781393.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxyethoxy)propanamide](/img/structure/B2781394.png)

![1-(Propan-2-yl)-2-azaspiro[3.5]nonane](/img/structure/B2781395.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-3-(2-hydroxyethyl)azetidine-1-carboxylate](/img/structure/B2781398.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea](/img/structure/B2781399.png)